molecular formula C17H13BrN2O4 B7477343 (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate

Cat. No.: B7477343
M. Wt: 389.2 g/mol
InChI Key: MNTQPCXBRVFONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones This compound is characterized by the presence of a bromine atom at the 7th position, a ketone group at the 4th position, and a benzoate ester linked to a hydroxymethyl group

Properties

IUPAC Name

(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c18-13-5-6-15-19-14(7-16(22)20(15)8-13)10-24-17(23)12-3-1-11(9-21)2-4-12/h1-8,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTQPCXBRVFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone core.

    Esterification: The final step involves the esterification of the hydroxymethyl group with 4-(hydroxymethyl)benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaN3, KSCN, acetone

Major Products

    Oxidation: 4-(Carboxymethyl)benzoate derivatives

    Reduction: 4-(Hydroxymethyl)benzoate alcohol derivatives

    Substitution: Azido or thiocyanato derivatives

Scientific Research Applications

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling processes.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate
  • (7-Fluoro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate
  • (7-Iodo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate

Uniqueness

(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.